molecular formula C16H13ClO4 B6410797 3-(3-Chloro-4-methoxycarbonylphenyl)-2-methylbenzoic acid CAS No. 1261978-27-1

3-(3-Chloro-4-methoxycarbonylphenyl)-2-methylbenzoic acid

Cat. No.: B6410797
CAS No.: 1261978-27-1
M. Wt: 304.72 g/mol
InChI Key: FQAMWMGOKONIGN-UHFFFAOYSA-N
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Description

3-(3-Chloro-4-methoxycarbonylphenyl)-2-methylbenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro group and a methoxycarbonyl group attached to a phenyl ring, which is further connected to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-4-methoxycarbonylphenyl)-2-methylbenzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-chloro-4-methoxycarbonylphenylboronic acid with 2-methylbenzoic acid under Suzuki-Miyaura coupling conditions. This reaction typically requires a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (around 80-100°C) for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-4-methoxycarbonylphenyl)-2-methylbenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The methoxycarbonyl group can be reduced to a hydroxymethyl group using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), bases (sodium hydroxide), solvents (ethanol, water).

    Reduction: Reducing agents (lithium aluminum hydride), solvents (ether, tetrahydrofuran).

    Oxidation: Oxidizing agents (potassium permanganate), solvents (water, acetone).

Major Products

    Substitution: Derivatives with different functional groups replacing the chloro group.

    Reduction: Hydroxymethyl derivatives.

    Oxidation: Carboxyl derivatives.

Scientific Research Applications

3-(3-Chloro-4-methoxycarbonylphenyl)-2-methylbenzoic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: It can be incorporated into polymers and materials to enhance their properties, such as thermal stability and mechanical strength.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-4-methoxycarbonylphenyl)-2-methylbenzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chloro and methoxycarbonyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-methoxycarbonylphenylboronic acid
  • 2-Methylbenzoic acid
  • 3-Chloro-2-methylbenzoic acid

Uniqueness

3-(3-Chloro-4-methoxycarbonylphenyl)-2-methylbenzoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a chloro group and a methoxycarbonyl group on the phenyl ring, along with a benzoic acid moiety, allows for diverse chemical modifications and applications.

Properties

IUPAC Name

3-(3-chloro-4-methoxycarbonylphenyl)-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO4/c1-9-11(4-3-5-12(9)15(18)19)10-6-7-13(14(17)8-10)16(20)21-2/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQAMWMGOKONIGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(=O)O)C2=CC(=C(C=C2)C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00691997
Record name 3'-Chloro-4'-(methoxycarbonyl)-2-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261978-27-1
Record name 3'-Chloro-4'-(methoxycarbonyl)-2-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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